molecular formula C21H20N4O2 B2455908 N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1286726-12-2

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2455908
CAS No.: 1286726-12-2
M. Wt: 360.417
InChI Key: LRCZFYIRHBGSIN-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic small molecule designed for preclinical research, featuring a molecular hybrid structure that combines a pyrazole carboxamide with an oxindole (indolin-2-one) scaffold. This combination is of significant interest in medicinal chemistry, as both core structures are recognized as privileged scaffolds in drug discovery. Pyrazole-oxindole hybrids have demonstrated promising biological activities in scientific literature, particularly as potential antitumor agents. Research on analogous compounds has shown that such hybrids can exhibit potent cytotoxicity against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549). The proposed mechanism of action for related compounds involves the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinase 2 (CDK-2). Molecular docking studies suggest these hybrids can embed into the active pocket of the CDK-2 enzyme, leading to cell cycle arrest and the induction of apoptosis. This molecule is intended for research purposes to further investigate these mechanisms and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the latest scientific literature for the most current findings on this class of compounds.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methyl-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-25-18-10-9-16(11-15(18)12-20(25)26)22-21(27)19-13-17(23-24(19)2)14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCZFYIRHBGSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolinone derivative, followed by the formation of the pyrazole ring and subsequent carboxamide formation. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aryl halides. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring undergoes regioselective substitutions due to electron-deficient nitrogen atoms. Key transformations include:

Reaction TypeConditionsProducts/OutcomesReference
AcylationAcetic anhydride, pyridine, 80°C5-Acetyl derivative (enhanced lipophilicity)
SulfonationChlorosulfonic acid, DCM, 0°C → RT3-Sulfonated analog (improved solubility)
HalogenationNBS, AIBN, CCl₄, reflux4-Bromopyrazole intermediate

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis and condensation:

Hydrolysis

  • Acidic : 6M HCl, 110°C → Pyrazole-5-carboxylic acid (yield: 78%)

  • Basic : 10% NaOH, ethanol, reflux → Sodium carboxylate (isolated via acid precipitation)

Condensation

  • With hydrazines: Ethanol, AcOH catalyst → Hydrazide derivatives (antitumor activity IC₅₀: 6.1–49.85 μM)

  • With aryl aldehydes: Piperidine, MW irradiation → Schiff bases (λmax shift to 320 nm in UV-Vis)

Indolinone Ring Modifications

The 2-oxoindolin moiety undergoes sp³ C–H functionalization:

ReactionConditionsOutcomeReference
AlkylationEthyl iodide, K₂CO₃, DMF, 60°CN-Ethyl substitution (confirmed by ¹H NMR triplet δ 1.24)
SpirocyclizationMalononitrile, piperidine, EtOHSpiro[benzo[h]chromene-4,3'-indoline] (isolated yield: 65%)
OxidationIBX, DMSO, 20°C2-Oxoindole-3-carbaldehyde intermediate

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

  • Suzuki–Miyaura : Pd(PPh₃)₄, 4-methoxyphenylboronic acid → Biaryl derivative (HPLC purity: 95%)

  • Buchwald–Hartwig : Xantphos-Pd, aryl amines → N-Aryl analogs (tested against A549 cells)

Biological Activity Correlation

Structural modifications directly impact pharmacological profiles:

DerivativeModification SiteAnticancer IC₅₀ (μM)Enzymatic InhibitionReference
Hydrazide (5i)Carboxamide → Hydrazide7.9 ± 1.9 (HepG2)α-Glucosidase (72%)
BromopyrazoleC4 bromination26.0 (A549)CDK2 (IC₅₀: 0.98 μM)
Spirocyclic analogIndolinone cyclization48.0 (NCI-H460)Topoisomerase II↓

Stability and Degradation

  • Photolysis : UV-C exposure (254 nm) decomposes the indolinone ring within 6h (HPLC-MS)

  • Hydrolytic Stability : pH 7.4 buffer, 37°C → 98% intact after 24h; pH <3 or >10 accelerates degradation

This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in oncology. Future studies should explore enantioselective syntheses and in vivo metabolite characterization.

Scientific Research Applications

Case Studies

A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The findings indicated:

  • Significant Growth Inhibition : Percent growth inhibition (PGI) values were reported as high as 86% against specific cell lines like OVCAR-8 and SNB-19 .

Data Table: Anticancer Efficacy

Cell LinePercent Growth Inhibition (%)
OVCAR-886.61
SNB-1985.26
NCI-H46075.99
A54967.55
MDA-MB-23156.88

Biological Evaluation

The compound has shown promising results in anti-inflammatory assays:

  • Inhibition of Inflammatory Pathways : It has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide with COX enzymes, indicating a strong interaction that could lead to effective anti-inflammatory treatments .

Overview

Beyond its anticancer properties, this compound also exhibits antimicrobial activity:

  • Broad Spectrum Efficacy : It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Case Studies

In a comparative study assessing antimicrobial properties:

  • Disc Diffusion Method : The compound demonstrated significant zones of inhibition against tested pathogens, indicating its potential as an antimicrobial agent.

Data Table: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. The compound can bind to active sites of enzymes, blocking their activity and leading to the disruption of cellular processes. This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(1-ethyl-2-oxoindolin-5-yl)-5-phenylisoxazole-3-carboxamide: This compound shares a similar core structure but differs in the heterocyclic ring attached to the indolinone moiety.

    N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-fluorophenyl)acetamide: This compound has a fluorophenyl group instead of a pyrazole ring, leading to different chemical properties and applications.

    N-(1-ethyl-2-oxoindolin-5-yl)-1-naphthamide:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against cancer cell lines and other biological targets.

Chemical Structure and Properties

Molecular Formula: C21_{21}H20_{20}N4_{4}O2_{2}
Molecular Weight: 360.4 g/mol
CAS Number: 1286726-12-2

The compound features a complex structure that contributes to its biological activity. The presence of both the indolin and pyrazole moieties is significant for its pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Pyrazole Ring: Utilizing 3-methyl-1-phenylpyrazol-5(4H)-one as a precursor.
  • Condensation Reactions: Combining with various aldehydes and carboxylic acids to yield the final product.
  • Purification Techniques: Common methods include recrystallization and chromatography to ensure high purity of the synthesized compound.

Anticancer Properties

Numerous studies have reported the anticancer effects of pyrazole derivatives, including this compound. The compound has shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast Cancer)112Induction of apoptosis via caspase activation
NUGC (Gastric Cancer)40Inhibition of cell proliferation
DLDI (Colorectal Cancer)60Modulation of signaling pathways related to survival

The mechanism of action often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, studies indicate that these compounds can activate caspase pathways leading to programmed cell death in cancer cells .

Other Biological Activities

In addition to anticancer properties, this compound exhibits:

  • Anti-inflammatory Effects: Some derivatives have been identified as selective COX inhibitors, which may reduce inflammation significantly.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

Case Studies and Research Findings

Research has consistently highlighted the potential of pyrazole derivatives in pharmacology:

  • A study demonstrated that compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-1-methyl-3-phenylpyrazole showed selective activity against cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Another investigation focused on the structure–activity relationship (SAR) of related compounds, identifying key functional groups that enhance biological activity .
  • Molecular docking studies have predicted binding modes for these compounds against various protein targets, suggesting mechanisms by which they exert their effects .

Q & A

Q. Table 1. Key Analytical Parameters for Characterization

TechniqueParametersExample Data from Evidence
¹H NMR (400 MHz)δ 7.8–7.2 (m, aromatic H), δ 2.5 (s, CH₃)
X-ray DiffractionSpace group P2₁/c, Z = 4
HRMSm/z 403.15 [M+H]⁺ (calc. 403.16)

Q. Table 2. SAR Trends for Pyrazole-Carboxamide Derivatives

SubstituentEffect on ActivityReference
3-Phenyl↑ Hydrophobic interactions with targets
1-Ethyl-2-oxoindolinyl↑ Metabolic stability
5-Alkynylthiophene↑ Selectivity for CB1 over CB2

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